6-Desacetylnimbin

Description

Contextualization within Azadirachta indica Phytochemistry

The neem tree is a reservoir of over 300 unique phytochemicals, many of which are bioactive. nih.gov These compounds are broadly classified into isoprenoids and non-isoprenoids. ias.ac.in The isoprenoid group is further divided into diterpenoids and triterpenoids, with the latter containing a significant class of compounds known as limonoids. ias.ac.innih.gov

Deacetylnimbin as a Key Limonoid Triterpenoid (B12794562)

Deacetylnimbin is identified as a prominent limonoid, a type of highly oxygenated and structurally complex tetranortriterpenoid, found in Azadirachta indica. mdpi.comnih.gov Limonoids, including deacetylnimbin, are of considerable interest due to their diverse biological activities. plantaanalytica.com Specifically, deacetylnimbin is a C-seco limonoid, a subclass characterized by a particular structural arrangement. researchgate.net It is structurally related to nimbin (B191973), another major limonoid from which it is derived by the replacement of an acetyloxy group with a hydroxy group. nih.gov Research has identified 6-deacetylnimbin as one of the 11 major limonoids present in neem extracts. plantaanalytica.com It has been isolated from various parts of the neem tree, including the seeds and leaves. nih.govresearchgate.net

Role in Neem's Complex Secondary Metabolite Profile

Azadirachta indica produces a vast array of secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of the plant. Instead, these molecules often play a crucial role in defense mechanisms against herbivores, insects, and pathogens. mdpi.comencyclopedia.pub Deacetylnimbin is an integral part of this complex chemical arsenal (B13267). mdpi.comencyclopedia.pub

The concentration of these limonoids can vary between different parts of the tree. nih.gov For example, a quantitative analysis of an aqueous extract of neem leaves identified the presence of deacetylnimbin along with azadirachtin (B1665905) A, B, D, H, I, azadiradione, nimbin, salanin, azadirone (B14700930), nimbolin, nimbinene, and nimbolide (B1678885). researchgate.net Another study reported the relative abundance of major triterpenoids in neem oil, with deacetylnimbin constituting about 0.4%. core.ac.uk

Historical Perspectives on Deacetylnimbin Research and Discovery

The scientific investigation into the chemical constituents of the neem tree dates back to the mid-20th century. The first bitter compound isolated from neem oil was nimbin, a discovery made by Siddiqui in 1942. ias.ac.innih.govwikipedia.org This pioneering work laid the foundation for the subsequent isolation and characterization of a multitude of related compounds.

Following the initial discovery of nimbin, further research led to the isolation of other structurally similar limonoids. Deacetylnimbin was isolated and its structure was characterized in the 1960s. Specifically, its isolation and the elucidation of its structure were reported in scientific literature, with key contributions from researchers like Narayanan and his collaborators who worked on the structure of nimbin and related compounds. dntb.gov.ua Early research classified deacetylnimbin as a C-seco limonoid that occurs alongside nimbinol and nimbin. researchgate.net

Over the decades, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled more precise quantification and characterization of deacetylnimbin and other limonoids in various neem extracts. core.ac.uk These technological advancements have been crucial in understanding the complex phytochemical profile of Azadirachta indica and the relative abundance of its constituent compounds, including deacetylnimbin. core.ac.uk More recent studies have continued to isolate and identify deacetylnimbin from different parts of the neem tree and related species like Azadirachta excelsa, confirming its status as a significant secondary metabolite. woodj.orgjournalajrb.com

Structure

2D Structure

Properties

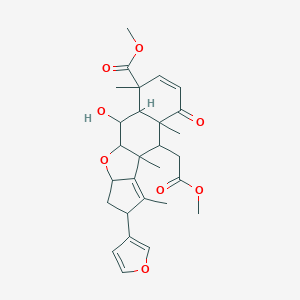

IUPAC Name |

methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBHKOAPXBDFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940038 | |

| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-16-0 | |

| Record name | Nimbic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Advanced Purification Methodologies of Deacetylnimbin

Extraction Techniques from Plant Matrix

The journey to isolate deacetylnimbin begins with its extraction from the plant material, most commonly neem seed kernels, neem oil, or the neem cake leftover after oil pressing. researchgate.netnih.govsaaer.org.in The initial step is often a mechanical pressing of the seeds to obtain cold-pressed oil, which is rich in limonoids. tandfonline.comkviconline.gov.in

Solvent extraction is a fundamental technique employed to selectively draw out the desired compounds. A common method involves liquid-liquid partitioning of neem oil, typically between a non-polar solvent like n-hexane and a polar solvent like 90% methanol (B129727). tandfonline.com The n-hexane layer retains the non-polar lipids, while the limonoids, including deacetylnimbin, partition into the methanol layer. tandfonline.com The subsequent evaporation of the methanol yields a concentrated crude extract rich in triterpenoids. tandfonline.com Studies have explored various solvent systems, noting that polar solvents are generally more effective at extracting limonoids. koreamed.org

To enhance efficiency and yield, advanced extraction methods are being implemented. researchgate.net These "green" techniques often reduce solvent consumption and extraction time. scielo.brnih.gov

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and facilitating the release of bioactive compounds. researchgate.net Research on neem seed kernel has shown that optimizing factors like solvent-to-matrix ratio, time, and ultrasonic amplitude can significantly improve the extraction of azadirachtinoids, a group that includes deacetylnimbin. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and sample, increasing internal pressure within the plant cells and accelerating the extraction of target compounds. nih.govnumberanalytics.com

These modern techniques represent a shift towards more efficient, rapid, and environmentally friendly processes compared to traditional maceration or Soxhlet extraction. researchgate.netscielo.br

| Technique | Typical Solvents | Plant Source | Key Findings & Principles |

|---|---|---|---|

| Solvent Partitioning | n-Hexane / 90% Methanol | Neem Oil | Separates non-polar lipids from polar limonoids; a foundational step for cleanup. tandfonline.com |

| Soxhlet Extraction | Ethanol (B145695), n-Hexane, Binary Mixtures | Neem Seeds, Leaves | A traditional method; studies show binary solvents (e.g., 50:50 ethanol:hexane) can optimize oil and azadirachtinoid yield simultaneously. koreamed.org |

| Ultrasonic-Assisted Extraction (UAE) | Ethanol | Neem Seed Kernel | Increases extraction yield and is faster than traditional methods by using sound waves to disrupt cell structures. researchgate.netscielo.br |

| Microwave-Assisted Extraction (MAE) | Various Solvents | General Plant Matrices | Uses microwave energy for rapid heating, reducing extraction time and solvent volume. nih.govnumberanalytics.com |

Chromatographic Separation Methodologies

Following extraction, the crude mixture contains deacetylnimbin alongside numerous other related limonoids. nih.gov Achieving high purity requires a series of chromatographic steps that separate molecules based on their differing physicochemical properties, such as polarity and size.

Column chromatography is a fundamental and widely used method for the initial fractionation of the crude neem extract. researcher.life In this technique, a solvent (mobile phase) carries the extract through a solid adsorbent (stationary phase), typically silica (B1680970) gel, packed in a column. column-chromatography.com Compounds separate based on their differential adsorption to the silica gel; less polar compounds elute faster, while more polar ones are retained longer.

Flash chromatography, a variation that applies pressure to speed up solvent flow, is often used to process larger quantities of extract and provide a preliminary separation of limonoid groups. nih.gov Further refinement can be achieved with techniques like Medium Pressure Liquid Chromatography (MPLC), an automated and more rapid system that uses smaller particle-size supports, leading to better resolution than standard column chromatography. mdpi.comresearchgate.net MPLC has been successfully used for the preparative-scale isolation of major limonoids from neem fruits, yielding purities greater than 95%. researchgate.net

For the final purification of deacetylnimbin to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. ias.ac.inscilit.com Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to handle significant sample loads for the purpose of isolation rather than just quantification. mdpi.comnih.gov

The most common mode for limonoid separation is Reverse-Phase HPLC (RP-HPLC). tandfonline.com

Stationary Phase: A non-polar C18 (octadecylsilyl) silica gel is typically used.

Mobile Phase: A polar solvent system, usually a gradient mixture of methanol and water or acetonitrile (B52724) and water, is employed. tandfonline.com The gradient is adjusted over time to progressively elute compounds of increasing hydrophobicity.

Direct preparative HPLC of active fractions from neem oil has been used to isolate specific compounds, including 6-deacetylnimbin. ias.ac.in This technique is essential for separating closely related isomers and achieving the analytical purity required for structural elucidation and bioassays. tandfonline.commdpi.com

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that serves as a powerful "green" alternative to normal-phase HPLC. waters.com It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov CO2 is favored because its critical temperature is near ambient, and it is non-toxic and non-flammable. nih.gov

The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase provides low viscosity and high diffusivity, which leads to high separation efficiency and faster analysis times. waters.comrsc.org SFC is particularly effective for the separation and purification of natural products and chiral compounds. waters.commdpi.com By adding small amounts of organic modifiers like methanol or ethanol to the CO2, the mobile phase's polarity can be fine-tuned to achieve selective separation of complex mixtures like neem limonoids. nih.gov This technique significantly reduces the consumption of organic solvents, making it a more sustainable and cost-effective method for purity enhancement. waters.com

Beyond standard methods, other preparative approaches focus on improving efficiency and throughput. As mentioned, Medium Pressure Liquid Chromatography (MPLC) stands out as a significant advancement over traditional column chromatography. researchgate.net MPLC systems are automated, allowing for rapid and reproducible purification of limonoids like azadirone (B14700930) from crude extracts on a preparative scale. researchgate.net The use of pre-packed silica gel cartridges and gradient elution allows for the efficient separation of compounds with high purity. researchgate.net These automated systems bridge the gap between low-resolution column chromatography and high-cost, high-resolution preparative HPLC, making them valuable tools in a modern natural product chemistry lab. mdpi.com

| Technique | Stationary Phase | Typical Mobile Phase | Role in Purification |

|---|---|---|---|

| Column / Flash Chromatography | Silica Gel (e.g., 40-60 µm) | Hexane, Ethyl Acetate, Methanol gradients | Initial fractionation of crude extract to separate limonoids into groups based on polarity. nih.govresearchgate.net |

| Medium Pressure Liquid Chromatography (MPLC) | Silica Gel (smaller particles) | Automated gradient elution | Automated, rapid, preparative-scale purification with better resolution than standard column chromatography. mdpi.comresearchgate.net |

| Preparative HPLC (Reverse Phase) | C18-bonded Silica | Methanol/Water or Acetonitrile/Water gradients | Final purification step to achieve high purity (>95%) of deacetylnimbin by separating it from closely related compounds. ias.ac.intandfonline.com |

| Supercritical Fluid Chromatography (SFC) | Various (e.g., Silica, Chiral phases) | Supercritical CO2 with organic modifiers (e.g., Methanol) | "Green" alternative for high-efficiency purification, reducing organic solvent use and analysis time. waters.comnih.gov |

Challenges and Innovations in Deacetylnimbin Isolation Purity Enhancement

The isolation of deacetylnimbin is not without its difficulties, primarily stemming from the inherent complexity of its source. nih.gov The crude neem extract is a dense mixture of dozens of limonoids, many of which are isomers or possess very similar chemical structures and polarities. ias.ac.inplantaanalytica.com This makes their separation a significant chromatographic challenge, requiring multiple, carefully optimized steps to resolve individual components like deacetylnimbin from its close analogue, nimbin (B191973). nih.gov Achieving a purity level sufficient for pharmacological studies or as a reference standard is often a laborious process. gla.ac.uk

However, significant innovations in separation science are helping to overcome these challenges. anl.govalfalaval.casepscience.com

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of complex extracts. nih.gov This technique allows for the rapid identification of compounds within chromatographic fractions, guiding the purification process more efficiently. nih.govresearchgate.net

Automation and Efficiency: The development of automated MPLC systems provides a more efficient and reproducible alternative to manual column chromatography, enabling faster isolation of target compounds. researchgate.net

Green Chemistry: The increasing adoption of technologies like UAE, MAE, and SFC reflects a broader move towards sustainability in chemical purification. researchgate.netwaters.com These methods not only reduce the environmental impact by minimizing solvent and energy consumption but can also offer superior speed and efficiency compared to traditional approaches. scielo.br

Collectively, these innovations are streamlining the path from crude plant extract to highly purified deacetylnimbin, facilitating further research into its chemical properties and biological activities.

Structural Elucidation of Deacetylnimbin

Deacetylnimbin is a naturally occurring C-seco limonoid isolated from the neem tree (Azadirachta indica). Its intricate molecular architecture necessitates a multifaceted analytical approach for unambiguous structural determination. Modern spectroscopic and computational techniques have been instrumental in elucidating the precise connectivity and stereochemistry of this complex molecule.

Structural Elucidation of Deacetylnimbin

Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like deacetylnimbin. One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms within the molecule.

Detailed analysis of the ¹H NMR spectrum of deacetylnimbin reveals characteristic signals for its various protons. For instance, the protons of the furan (B31954) ring typically appear in the downfield region, while the methyl groups give rise to sharp singlets in the upfield region. The chemical shifts and coupling constants of the methine and methylene (B1212753) protons provide valuable insights into their connectivity and spatial arrangement.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For example, the carbonyl carbons of the ester and ketone groups resonate at low field, while the sp³ hybridized carbons of the steroidal backbone appear at higher field.

Table 1: Selected ¹H and ¹³C NMR Spectral Data of Deacetylnimbin (1a) in CDCl₃ researchgate.net

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 77.9 | 3.55 (d, 5.0) |

| 2 | 160.2 | 7.42 (d, 9.9) |

| 3 | 125.6 | 5.92 (d, 9.9) |

| 5 | 41.5 | 3.71 (d, 3.3) |

| 6 | 68.7 | 4.06 (dd, 3.3, 1.5) |

| 7 | 174.2 | - |

| 9 | 48.0 | 2.85 (m) |

| 11 | 26.5 | 1.85 (m), 2.15 (m) |

| 12 | 35.8 | 1.65 (m), 1.95 (m) |

| 13 | 43.5 | 2.55 (m) |

| 14 | 148.5 | - |

| 15 | 110.5 | 6.35 (s) |

| 16 | 126.8 | - |

| 17 | 139.0 | 7.34 (s) |

| 18 | 21.4 | 1.25 (s) |

| 19 | 15.8 | 1.15 (s) |

| 21 | 143.0 | 7.25 (s) |

| 22 | 110.5 | 6.35 (s) |

| 23 | 139.0 | 7.34 (s) |

| 28 | 170.8 | - |

| 29 | 51.5 | 3.65 (s) |

| 30 | 16.5 | 1.05 (s) |

Data is presented as reported in the cited literature and may be subject to minor variations based on experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete structural framework of deacetylnimbin. researchgate.netyoutube.com These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In deacetylnimbin, COSY spectra would reveal correlations between adjacent protons in the cyclohexane (B81311) and cyclopentane (B165970) rings, as well as within the side chains.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.edunih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. sdsu.edunih.gov This technique is particularly powerful for connecting different structural fragments of the molecule, such as linking the methyl groups to their respective quaternary carbons and establishing the connectivity between the rings and the side chains.

By systematically analyzing the data from these 1D and 2D NMR experiments, the complete planar structure of deacetylnimbin can be pieced together.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of deacetylnimbin with high accuracy, which is a critical first step in its structural elucidation.

Infrared (IR) and Ultraviolet-Visible (UV-VIS) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. ucla.eduvscht.czyoutube.comlibretexts.org The IR spectrum of deacetylnimbin would be expected to show characteristic absorption bands for its various functional groups:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the sp³ C-H bonds and potentially above 3000 cm⁻¹ for the sp² C-H bonds of the furan ring and any double bonds.

C=O stretch: Strong absorption bands in the 1650-1750 cm⁻¹ region corresponding to the ketone and ester carbonyl groups.

C=C stretch: Absorption bands in the 1500-1650 cm⁻¹ region for the carbon-carbon double bonds within the rings and the furan moiety.

C-O stretch: Absorption bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and ether linkages.

Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the conjugated systems within a molecule. researchgate.netresearchgate.net Deacetylnimbin contains several chromophores, including the α,β-unsaturated ketone and the furan ring, which are expected to give rise to characteristic absorption maxima (λmax) in the UV-VIS spectrum. The position and intensity of these absorptions can provide confirmatory evidence for the presence of these conjugated systems.

Computational Approaches in Structural Elucidation

Computational chemistry has become an increasingly valuable tool in the structural elucidation of natural products. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a proposed structure. mdpi.com These predicted properties can then be compared with the experimental data to validate the structural assignment.

For deacetylnimbin, DFT calculations could be used to:

Predict NMR chemical shifts: The calculated ¹H and ¹³C NMR chemical shifts for a proposed structure can be compared with the experimental values. A good correlation between the calculated and experimental data provides strong support for the correctness of the proposed structure.

Simulate IR and UV-VIS spectra: The vibrational frequencies and electronic transitions can be calculated to generate theoretical IR and UV-VIS spectra. These can be compared with the experimental spectra to confirm the presence of specific functional groups and conjugated systems.

Determine the relative energies of different stereoisomers: In cases where the relative stereochemistry cannot be unambiguously determined by NMR alone, DFT calculations can be used to calculate the relative energies of the different possible stereoisomers. The most stable isomer is often the one that is observed experimentally.

Advancements in Reference-Free Structural Elucidation

The traditional approach to structural elucidation often relies on the comparison of spectroscopic data with that of a known reference compound. However, for novel natural products like deacetylnimbin, a reference standard may not be available. In such cases, reference-free structural elucidation methods are essential.

Modern NMR techniques, such as residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA) measurements, can provide long-range structural information that is not accessible through conventional NMR experiments. This information can be used to determine the relative orientation of different parts of the molecule, which is crucial for defining its three-dimensional structure.

Computer-Aided Structure Elucidation (CASE) programs are another important tool for reference-free structural elucidation. rsc.org These programs use algorithms to analyze spectroscopic data (primarily NMR and MS) and generate a list of possible structures that are consistent with the data. By combining the power of modern spectroscopic techniques with sophisticated computational methods, it is now possible to elucidate the structures of complex natural products like deacetylnimbin with a high degree of confidence, even in the absence of a reference standard.

Biosynthetic Pathways of Deacetylnimbin

Precursor Compounds and Initial Enzymatic Transformations

The journey towards deacetylnimbin begins with the universal precursors of all terpenoids, which are assembled into a 30-carbon acyclic molecule that undergoes enzymatic cyclization. nih.gov

The biosynthesis of limonoids, including deacetylnimbin, deviates from steroid biosynthesis at the formation of the triterpene skeleton. nih.gov The foundational 30-carbon precursor for triterpenes is squalene (B77637). nih.govresearchgate.net Squalene is synthesized from the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP), a reaction catalyzed by the enzyme squalene synthase. nih.govfrontiersin.org

Following its formation, squalene is converted to 2,3-oxidosqualene (B107256) (also known as 2,3-epoxysqualene) by the enzyme squalene epoxidase (or squalene monooxygenase). nih.govpnas.orgresearchgate.net This epoxidation step is crucial as it activates the molecule for the subsequent cyclization that forms the polycyclic triterpene core. frontiersin.orgpnas.org This initial pathway is a common feature in the biosynthesis of sterols and a wide variety of triterpenoids in plants. researchgate.net

| Precursor | Enzyme | Product | Description |

| Farnesyl Diphosphate (FPP) | Squalene Synthase (SQS) | Squalene | Condensation of two FPP units to form the 30-carbon acyclic triterpene precursor. nih.govfrontiersin.org |

| Squalene | Squalene Epoxidase (SQE) | 2,3-Oxidosqualene | Epoxidation of squalene, preparing it for cyclization. nih.govresearchgate.net |

The cyclization of the linear 2,3-oxidosqualene into a complex, multi-ring structure is a pivotal step catalyzed by a class of enzymes known as triterpene synthases, specifically oxidosqualene cyclases (OSCs). nih.govnih.gov These enzymes guide the substrate through a series of carbocation-mediated reactions, resulting in specific stereochemical arrangements and skeletal structures. pnas.orgmdpi.com

In the biosynthesis of neem limonoids, the initial cyclization of 2,3-oxidosqualene is thought to produce a tetracyclic triterpene intermediate like tirucallol. frontiersin.orgwikipedia.org This process is distinct from the formation of other triterpenoids, such as pentacyclic hopanoids or other sterols, which may involve different substrate conformations (e.g., chair-boat-chair vs. all-chair) within the enzyme's active site. pnas.orgmdpi.com The resulting tetracyclic skeleton serves as the foundational scaffold for all subsequent modifications leading to limonoids. nih.gov

Formation of the C-seco Limonoid Skeleton

Limonoids are classified as tetranortriterpenoids, meaning they have lost four carbon atoms from the initial 30-carbon triterpene skeleton. wikipedia.org The formation of the deacetylnimbin structure involves extensive skeletal rearrangement and oxidative cleavage.

The process begins with the tetracyclic triterpene precursor, which undergoes a series of oxidative modifications and rearrangements to form a proto-limonoid intermediate. nih.gov This proto-limonoid is then converted into a basic, ring-intact limonoid. nih.gov A key event in the biosynthesis of deacetylnimbin is the oxidative cleavage, or "seco" cleavage, of the C-ring of this intact limonoid skeleton. nih.govchemrxiv.org This ring-opening reaction transforms the basic limonoid into a C-seco limonoid, a defining characteristic of compounds like nimbin (B191973) and deacetylnimbin. nih.govchemrxiv.org This cleavage is proposed to occur between the C-12 and C-13 positions of the precursor. chemrxiv.org

Post-Cyclization Modifications Leading to Deacetylnimbin

Following the formation of the C-seco limonoid skeleton, a series of further enzymatic modifications occur. These post-cyclization steps, mediated by enzymes such as oxido-reductases and hydrolases, are responsible for the vast structural diversity observed among limonoids. nih.gov For deacetylnimbin, this involves functional group additions and modifications on the C-seco scaffold. Deacetylnimbin is structurally very similar to nimbin, another prominent C-seco limonoid in neem. It is defined as a derivative of nimbin where the acetyloxy group at the 6th position is replaced by a hydroxyl group. nih.govebi.ac.uk This suggests that a deacetylation step, likely catalyzed by a hydrolase, is one of the final transformations in its biosynthesis, or that it is biosynthesized from a non-acetylated precursor.

Biosynthetic Studies in Plant Cell Cultures (e.g., Callus and Suspension Cultures)

In vitro plant cell cultures, including callus and cell suspension cultures from Azadirachta indica, have been instrumental in studying limonoid biosynthesis. nih.govnih.gov These systems allow for controlled experiments on metabolite production under defined conditions. ias.ac.in

Studies have successfully established undifferentiated callus and cell suspension cultures from various neem explants, such as seeds, leaves, and zygotic embryos. nih.govnih.gov Chemical analysis of these cultures has confirmed the production and accumulation of a spectrum of C-seco limonoids, including nimbin, salannin (B1681390), azadirachtin (B1665905) A, and 6-deacetylnimbin. researchgate.netnih.gov The profile of limonoids produced in these undifferentiated cell lines is often similar to that found in the parent tissue, particularly the seed kernel. nih.govnih.gov Research has shown that organized, or redifferentiated, callus cultures can yield significantly higher amounts of limonoids compared to unorganized, dedifferentiated cultures. nih.gov The ability to produce deacetylnimbin in these controlled systems provides a valuable platform for investigating the specific enzymes and regulatory factors involved in its biosynthetic pathway. nih.gov

| Culture Type | Explant Source | Detected C-seco Limonoids | Reference |

| Callus and Suspension Culture | Seed Kernel, Leaf | Azadirachtin A, Salannin, Nimbin, 6-Deacetylnimbin, Nimbinene, 6-Deacetylnimbinene | nih.gov |

| Redifferentiated Callus | Zygotic Embryo | Azadirachtin (significantly higher yield) | nih.gov |

| Suspension Culture | Not specified | Azadirachtin | ias.ac.in |

Stable Isotope Labeling and Inhibition Studies in Biosynthesis

Stable isotope labeling is a powerful technique used to trace the metabolic origins of natural products. nih.govmonash.edu In the context of deacetylnimbin and other limonoids, feeding experiments with ¹³C-labeled glucose to neem cell suspension cultures have been crucial for elucidating their biosynthetic origins. researchgate.netnih.gov

These studies have demonstrated that the isoprene (B109036) units that form the backbone of limonoids are exclusively derived from the mevalonate (B85504) (MVA) pathway, which is located in the cytosol. nih.govnih.gov Despite the presence of the alternative methylerythritol phosphate (B84403) (MEP) pathway in the plastids, no contribution from the MEP pathway to limonoid biosynthesis was observed, even when the MVA pathway was chemically inhibited. nih.govnih.gov This highlights the compartmentalization of terpenoid precursor synthesis in neem cells. The use of stable isotopes allows researchers to track the incorporation of labeled atoms from precursors into the final limonoid structure, confirming the sequence of biosynthetic reactions and the origin of the carbon skeleton. researchgate.netnih.gov

Synthesis of Deacetylnimbin and Its Research Relevant Derivatives

Total Synthesis Approaches to Deacetylnimbin

The total synthesis of deacetylnimbin is typically achieved as a divergent step within a broader, more complex synthetic campaign aimed at a family of related ring C-seco limonoids. Rather than being the final target of a linear synthesis, it is often generated from a late-stage intermediate or a closely related natural product like nimbolide (B1678885). chemrxiv.orgnih.gov

Research groups have developed concise and scalable routes to the core structure of these limonoids. chemrxiv.org For instance, a unified, protecting-group-free synthesis has been reported that yields 52 different ring C-seco limonoids, including the precursors to deacetylnimbin, in 12–23 steps from a commercially available starting material. chemrxiv.org Key strategic reactions in these total syntheses often include:

A TADDOL-catalyzed asymmetric intermolecular Diels-Alder reaction. chemrxiv.org

A Pd-catalyzed reductive Heck reaction. chemrxiv.org

A sulfonyl hydrazone-mediated etherification. chemrxiv.orgnih.gov

A 5-exo-trig radical cyclization. chemrxiv.org

Within these synthetic pathways, deacetylnimbin is accessed through a simple functional group manipulation of a common advanced intermediate, nimbolide. chemrxiv.org The open-lactone natural product, 6-deacetylnimbin, can be accessed quantitatively from nimbolide through alcoholysis upon treatment with sodium methoxide (B1231860) (MeONa). chemrxiv.orgnih.gov This step selectively removes the acetyl group at the C6 position without altering the other sensitive functional groups of the molecule. researchgate.net

Modular and Semisynthetic Strategies for Derivatives (e.g., Deacetylnimbinene)

Modular and semisynthetic approaches are highly valuable as they allow for the rapid generation of diverse analogues from a common, readily available precursor. nih.govchemrxiv.org Nimbolide, a related and extensively studied limonoid, often serves as the starting point for the semisynthesis of deacetylnimbin and its derivatives. chemrxiv.orgnih.gov This strategy is efficient for producing molecules needed for further investigation, such as structure-activity relationship studies.

One key derivative, 6-deacetylnimbinene, is produced from nimbolide via hydrolysis and subsequent decarboxylation. chemrxiv.org This transformation is accomplished by treating nimbolide with lithium hydroxide (B78521) monohydrate (LiOH·H2O) under mild heat (60 °C). chemrxiv.orgnih.gov This reaction cleaves the lactone ring and removes the C4 substituent, yielding deacetylnimbinene. nih.gov

Other derivatives can also be accessed from the same precursor. For example, subsequent acetylation of deacetylnimbin can regenerate nimbin (B191973), while oxidation of deacetylnimbin can yield 6-deacetylnimbinolactone. chemrxiv.org This divergent approach from a central intermediate like nimbolide highlights the modularity and efficiency of semisynthesis in exploring the chemical space around the deacetylnimbin scaffold. chemrxiv.org

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Nimbolide | Sodium Methoxide (MeONa) | 6-Deacetylnimbin | chemrxiv.orgnih.gov |

| Nimbolide | Lithium Hydroxide Monohydrate (LiOH·H₂O), 60 °C | 6-Deacetylnimbinene | chemrxiv.orgnih.gov |

| Nimbolide | Sodium Ethoxide (EtONa) | 6-Homodeacetylnimbin | chemrxiv.org |

| 6-Deacetylnimbin | N-Bromosuccinimide (NBS), acidic work-up | 6-Deacetylnimbinolactone | chemrxiv.org |

| 6-Deacetylnimbin | Acetic Anhydride (Ac₂O) | Nimbin | chemrxiv.org |

Chemical Modifications of Deacetylnimbin for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are essential for identifying the specific structural features of a molecule that are responsible for its biological activity. gardp.org By systematically modifying the chemical structure of a compound and evaluating the biological activity of the resulting analogues, researchers can design new molecules with enhanced potency or improved properties. gardp.orgnih.gov

In the context of deacetylnimbin and related limonoids, SAR studies have been crucial for understanding their anticancer mechanisms. chemrxiv.org Research has shown that the enone moiety and the lactone ring of the parent compound, nimbolide, are essential pharmacophores for its biological activity, which includes inducing the trapping of the PARP1 enzyme at sites of DNA damage. chemrxiv.org

Mechanistic Investigations of Deacetylnimbin S Biological Activities

Molecular Interactions in Anticenter Research

Studies have begun to elucidate the potential mechanisms through which deacetylnimbin may exert anticancer effects, focusing on its interactions with key cellular receptors and its ability to induce programmed cell death.

Estrogen Receptor Alpha (ERα) Inhibition Mechanisms

Deacetylnimbin has been identified as a potential inhibitor of Estrogen Receptor Alpha (ERα), a protein crucial to the growth of certain types of breast cancer . Inhibition of ERα can impede the proliferation of breast cancer cells by interfering with estrogen's ability to bind to the receptor and trigger growth signals .

In Silico Docking and Binding Affinity Analysis

In silico analysis, which uses computational models to predict interactions between molecules, has been employed to study the binding of deacetylnimbin to the ERα protein . Docking analysis revealed that deacetylnimbin can stably bind to ERα . This interaction occurs within a hydrophobic pocket of the ERα protein . The stability of this protein-ligand complex is supported by the formation of hydrogen bonds between deacetylnimbin and the amino acids of the receptor . The number of hydrogen bonds formed is a key factor in the stability of the complex structure .

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Deacetylnimbin | Estrogen Receptor Alpha (ERα) | -8.7 |

| Tamoxifen (Control) | Estrogen Receptor Alpha (ERα) | -10.4 |

Prevention of Ligand-Receptor Interaction

The binding of deacetylnimbin to ERα suggests a mechanism where it may prevent the receptor's natural ligand, estrogen, from interacting with it . By occupying the binding site, deacetylnimbin could block the mitogenic (cell proliferation-promoting) signaling that estrogen normally initiates, thereby inhibiting the growth of hormone-dependent cancer cells . This potential to replace standard therapies like tamoxifen highlights its significance, though further in vitro and in vivo studies are required for validation .

Apoptosis Induction Pathways

Deacetylnimbin is reported to prevent the growth of breast cancer cells through the mechanism of apoptosis, or programmed cell death . However, its potency as a cytotoxic agent may vary. In a study evaluating the cytotoxic properties of several limonoids using a brine shrimp lethality bioassay, 6-deacetylnimbin was found to have an average IC₅₀ value greater than 200 µM, indicating it was practically non-toxic in this specific assay compared to more potent limonoids like nimbolide (B1678885) researchgate.net.

Potential Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The potential for deacetylnimbin to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has also been investigated . PPARγ is a nuclear receptor that can suppress cancer growth in humans by inducing apoptosis and differentiation . An in silico study was conducted to analyze the potency of compounds from neem leaves, including deacetylnimbin, to inhibit both PPARγ and ERα as potential targets for controlling breast cancer cell growth .

Insect Antifeedant and Growth Regulatory Mechanisms

Deacetylnimbin has been studied for its effects on insects, particularly its ability to deter feeding and regulate growth nih.govresearchgate.net. These properties are characteristic of many limonoids derived from the neem tree researchgate.net.

The primary mechanism of deacetylnimbin in insects is as an antifeedant researchgate.net. In comparative studies against various insect species, 6-deacetylnimbin demonstrated notable antifeedant properties researchgate.net. Its activity was found to be approximately half as potent as that of azadirachtin (B1665905), a well-known and highly effective insect antifeedant also derived from neem researchgate.net.

Conversely, research indicates that deacetylnimbin has no detectable insect growth-regulating activity nih.govresearchgate.net. This is in contrast to other neem limonoids, such as salannin (B1681390), which have been shown to delay molting, increase larval duration, and cause mortality in insects nih.govresearchgate.net.

| Compound | Activity Type | Relative Potency/Effect | Insect Species Tested |

|---|---|---|---|

| 6-Deacetylnimbin | Antifeedant | Half as active as Azadirachtin | Spodoptera litura, Pericallia ricini, Oxya fuscovittata |

| 6-Deacetylnimbin | Growth Regulation | No detectable activity | Spodoptera litura, Pericallia ricini, Oxya fuscovittata |

| Azadirachtin | Antifeedant | Reference compound | Spodoptera litura, Pericallia ricini, Oxya fuscovittata |

Interaction with Insect Ecdysone (B1671078) Receptors

The disruption of the insect endocrine system, particularly the molting process governed by the hormone ecdysone, is a key mechanism of action for many botanical insecticides. The ecdysone receptor (EcR) is a primary target for compounds that interfere with this process. Recent computational studies have elucidated the potential for deacetylnimbin to interact with this critical receptor.

Molecular Docking and Binding Energy Calculation

An in silico molecular docking study investigated the interaction of several neem triterpenoids, including 6-deacetylnimbin, with the ecdysone receptors of two significant lepidopteran pests: the cotton bollworm, Helicoverpa armigera (HaEcR), and the diamondback moth, Plutella xylostella (PxEcR). nih.gov This computational approach predicts the binding affinity between a ligand (deacetylnimbin) and a protein (ecdysone receptor), with a lower binding energy indicating a more stable and favorable interaction.

The study revealed that 6-deacetylnimbin effectively docked with the HaEcR, exhibiting a binding energy of -9.2 kcal/mol. nih.gov This value is noteworthy as it is lower than that of the reference insecticide, tebufenozide (-8.9 kcal/mol), suggesting a strong and stable interaction with the receptor. nih.gov While the binding energy for PxEcR was not specified for 6-deacetylnimbin in this particular study, the strong interaction with HaEcR points to its potential as an ecdysone agonist or antagonist. nih.gov

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 6-Deacetylnimbin | -9.2 |

| Tebufenozide (Reference) | -8.9 |

Identification of Key Amino Acid Residues for Interaction

The same in silico study identified specific amino acid residues within the ecdysone receptor's binding pocket that are crucial for the interaction with neem triterpenoids like 6-deacetylnimbin. nih.gov These interactions are primarily through the formation of hydrogen bonds, which are critical for the stability of the ligand-receptor complex.

For the Helicoverpa armigera ecdysone receptor (HaEcR), the amino acid residue Asn504 was identified as a key player, forming hydrogen bonds with multiple lead triterpenoids. nih.gov Additionally, the residue Trp526 was noted for its involvement in hydrophobic and π-π stacking interactions, further stabilizing the binding of the compounds. nih.gov In the case of the Plutella xylostella ecdysone receptor (PxEcR), the amino acid Ser504 was found to be a key residue for hydrogen bonding. nih.gov

Behavioral and Physiological Effects on Insect Pests (e.g., S. litura, P. ricini, O. fuscovittata)

Deacetylnimbin has been demonstrated to exert significant behavioral and physiological effects on a range of agricultural pests. A comparative study on the antifeedant and insect growth-regulating activities of various neem limonoids provided specific insights into the impact of deacetylnimbin on the tobacco cutworm (Spodoptera litura), the castor hairy caterpillar (Pericallia ricini), and the grasshopper (Oxya fuscovittata). nih.gov

The research revealed that 6-deacetylnimbin exhibited notable antifeedant properties, being approximately half as active as the well-studied neem compound, azadirachtin. researchgate.net This feeding deterrence is a crucial behavioral effect that reduces crop damage. However, in the same study, 6-deacetylnimbin did not show any detectable growth-regulating activity against the tested insects. researchgate.net This suggests a more specific mode of action primarily targeting the feeding behavior rather than the developmental processes of these pests.

| Compound | Antifeedant Activity | Growth-Regulating Activity |

|---|---|---|

| 6-Deacetylnimbin | Half as active as Azadirachtin | No detectable activity |

| Azadirachtin | High | High |

Antimicrobial and Antiparasitic Action Mechanisms

Beyond its insecticidal properties, deacetylnimbin has also been investigated for its potential in combating parasites and fungi, demonstrating promising activity that could be harnessed for medical and agricultural applications.

Interference with Plasmodium berghei Sporogony Stages

Deacetylnimbin has been identified as one of the most active compounds from neem seed kernels against the early sporogonic stages of Plasmodium berghei, a rodent malaria parasite often used as a model for studying human malaria. A bio-guided fractionation approach revealed that deacetylnimbin interferes with the development of the parasite in the mosquito vector, a critical stage for disease transmission.

The study highlighted that pure deacetylnimbin has a considerably higher activity than the closely related compound nimbin (B191973) and exhibits a potency similar to that of azadirachtin in interfering with the transmissible stages of Plasmodium. Given its greater thermal and chemical stability compared to azadirachtin, deacetylnimbin is considered a promising candidate for the development of transmission-blocking antimalarial drugs.

Broad-Spectrum Antifungal Effects and Synergistic Considerations

Research into the antifungal properties of neem oil has identified 6-deacetylnimbin as a significant contributor to its activity. Studies have shown that fractions of neem oil containing 6-deacetylnimbin, along with other limonoids like azadiradione, nimbin, salannin, and epoxyazadiradione, exhibit broad-spectrum antifungal effects against various phytopathogenic fungi.

Interestingly, while some pure terpenoids showed limited antifungal activity on their own, mixtures of these compounds demonstrated enhanced efficacy. This suggests a potential for additive or synergistic effects, where the combined action of the compounds is greater than the sum of their individual effects. For instance, purified 6-deacetylnimbin showed significant inhibition against Drechslera oryzae (59.9%), Alternaria tenuis (30.6%), and Fusarium oxysporum f. sp. vasinfectum (49.2%) at a concentration of 1000 ppm.

Nematicidal Activity: Underlying Mechanisms of Action

Detailed scientific elucidation of the specific underlying mechanisms of deacetylnimbin's nematicidal activity is not extensively available in publicly accessible research literature. While compounds extracted from neem, including deacetylnimbin, have been noted for their activity against root-knot nematodes such as Meloidogyne incognita, the precise biochemical and physiological pathways targeted by deacetylnimbin remain a subject for further investigation.

Current research on the nematicidal properties of various phytochemicals has often pointed towards several general modes of action, including the disruption of the nematode nervous system, interference with metabolic processes, and compromising cellular integrity. For instance, a common mechanism for many synthetic and some natural nematicides is the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmission in nematodes. However, direct evidence specifically linking deacetylnimbin to acetylcholinesterase inhibition or any other defined molecular target in nematodes has not been clearly established in the available scientific literature.

The nematicidal effects observed from neem-derived products are often attributed to a synergistic or combined action of the various limonoids present, including azadirachtin, salannin, and nimbin, alongside deacetylnimbin. Isolating the individual contribution and specific mode of action of deacetylnimbin would necessitate further targeted research. Such studies would likely involve enzymatic assays to screen for potential enzyme inhibition, transcriptomic or proteomic analyses to identify changes in gene or protein expression in nematodes upon exposure to deacetylnimbin, and electrophysiological studies to assess any impact on the nematode nervous system.

Without such specific mechanistic studies, a detailed, evidence-based description of how deacetylnimbin exerts its nematicidal effects at a molecular level cannot be provided at this time.

Structure Activity Relationship Sar Studies of Deacetylnimbin and Analogues

Identification of Key Pharmacophoric Features for Biological Action

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering a biological response. While specific pharmacophore models for deacetylnimbin are not extensively detailed in the available literature, analysis of related limonoids provides significant insight into the key features likely responsible for its activity.

Studies on related C-seco limonoids such as nimbolide (B1678885) suggest that the enone moiety and the lactone ring are essential pharmacophores for cytotoxic and other biological activities. nih.gov For instance, the α,β-unsaturated ketone group is a critical feature for the activity of many limonoids. nih.gov In the case of nimbolide analogues, the E-rings and enone moieties have both been shown to be important for biological activity. nih.gov Furthermore, structure-activity relationship analyses of other neem limonoids like gedunin (B191287) have highlighted the furan (B31954) ring, the α,β-unsaturated ketone, and specific hydroxyl groups as crucial for determining anti-feedant activity.

Correlating Specific Structural Modifications with Altered Biological Potency

Altering the chemical structure of a natural product can lead to significant changes in its biological potency. Deacetylnimbin itself can be synthesized via the acid hydrolysis of nimbolide. nih.gov This modification, the removal of the acetyl group at the C-6 position, directly impacts its biological profile.

Further modifications of the core structure have been explored to create novel analogues with potentially enhanced or different activities. For example, a new C-seco tetranortriterpenoid named 6-homodesacetylnimbin has been synthesized from nimbolide. nih.gov This process involves a more complex chemical transformation than simple deacetylation. Cytotoxicity studies of these analogues, including 6-deacetylnimbin and 6-homodesacetylnimbin, have been conducted to assess their potential. nih.gov

In a broader study of nimbolide analogues, it was found that the open-lactone natural product, 6-deacetylnimbin (referred to as compound 45 in the study), could be accessed quantitatively by treating a synthetic intermediate with sodium methoxide (B1231860). nih.gov When the cytotoxicity of various nimbolide-derived natural products and synthetic intermediates was tested against a BRCA1-deficient ovarian cancer cell line (UWB1), differences in potency were observed. nih.gov For instance, an analogue (compound 43, 6-deacetylnimbinene) that lacked the enone moiety showed no PARP1 trapping activity, in stark contrast to nimbolide and other potent analogues, highlighting the enone group as critical for this specific mechanism of action. nih.gov These findings demonstrate that even subtle changes to the deacetylnimbin framework can profoundly alter biological outcomes, providing a clear correlation between specific structural features and potency.

Comparative Activity with Other Neem Limonoids (e.g., Azadirachtin (B1665905), Nimbin (B191973), Salannin)

In studies of antifeedant and insect growth-regulating activities, these four limonoids have been tested against various insect species, revealing distinct activity profiles. researchgate.netnih.gov Against the tobacco cutworm (Spodoptera litura) and the castor hairy caterpillar (Pericallia ricini), azadirachtin was found to be the most potent antifeedant, being approximately twice as active as salannin (B1681390). core.ac.uk Deacetylnimbin was reported to be half as active as azadirachtin as an antifeedant against these species. researchgate.net

However, in terms of insect growth regulation, such as increasing the duration of the larval stage, no significant differences were found among salannin, nimbin, and deacetylnimbin for S. litura and P. ricini. core.ac.uk This indicates their equal effectiveness in this specific biological effect. core.ac.uk Interestingly, while deacetylnimbin shows clear antifeedant properties, it was found to have no detectable growth-regulating activity in one study, contrasting with the potent effects of azadirachtin and salannin which cause delays in molting and mortality. researchgate.netnih.gov

Against the grasshopper Oxya fuscovittata, salannin, nimbin, and azadirachtin were found to be equally active as antifeedants. core.ac.uk These results underscore that the relative potency of deacetylnimbin and other limonoids is species-dependent and varies based on the specific biological activity being measured.

Interactive Data Table: Comparative Biological Activity of Neem Limonoids

| Compound | Target Insect(s) | Relative Antifeedant Activity | Growth-Regulating Activity | Citation(s) |

|---|---|---|---|---|

| Deacetylnimbin | S. litura, P. ricini | Half as active as Azadirachtin | No detectable activity reported in some studies | researchgate.net |

| Azadirachtin-A | S. litura, P. ricini | Most potent; twice as active as Salannin | Potent; ecdysis inhibitor, causes mortality | researchgate.netcore.ac.uk |

| Nimbin | S. litura, P. ricini, O. fuscovittata | Active; equally active as Salannin and Azadirachtin against O. fuscovittata | Increases larval duration, similar to Salannin and Deacetylnimbin | core.ac.uk |

| Salannin | S. litura, P. ricini, O. fuscovittata | Active; half as active as Azadirachtin against S. litura and P. ricini | Potent; delays molt, causes larval and pupal mortalities | researchgate.netcore.ac.uknih.gov |

Phytochemistry and Chemotaxonomy of Deacetylnimbin

Distribution of Deacetylnimbin Across Azadirachta indica Plant Organs

The concentration and presence of Deacetylnimbin vary across the different organs of the Azadirachta indica (neem) tree. Research has identified this compound in multiple tissues, indicating a widespread but uneven distribution within the plant. It is considered one of the eleven major limonoids found in neem extracts. plantaanalytica.com

The primary repositories of Deacetylnimbin are the seeds and the oil extracted from them. plantaanalytica.commdpi.comencyclopedia.pubnih.gov Neem oil, which is cold-pressed from the tree's fruits and seeds, contains a complex mixture of bioactive compounds, with Deacetylnimbin being a notable constituent. plantaanalytica.com One analysis of neem extracts identified the presence of 6-Deacetylnimbin at a concentration of 8.4%. nih.gov The blossoms of the neem tree have also been identified as a source of Deacetylnimbin. ejmr.org While various limonoids and other phytochemicals are present in the leaves, bark, and roots, Deacetylnimbin is most consistently and significantly reported in the seed-derived products. nih.govnih.govthieme-connect.com

| Plant Organ | Presence of Deacetylnimbin | Reference |

|---|---|---|

| Seeds / Seed Kernels | Present, significant source | plantaanalytica.comnih.gov |

| Neem Oil (from fruits/seeds) | Present | plantaanalytica.commdpi.com |

| Blossoms (Flowers) | Present | ejmr.org |

| Bark | Reported as part of general limonoid content | thieme-connect.com |

| Leaves | Reported as part of general limonoid content | thieme-connect.com |

Deacetylnimbin as a Chemotaxonomic Marker within the Meliaceae Family

Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships. The Meliaceae family is characterized by the abundant production of structurally diverse limonoids, which are considered significant chemical markers for the family. chemrxiv.orgresearchgate.net The presence and specific types of limonoids can help in the classification and differentiation of genera and species within this family.

Deacetylnimbin, as a nimbin-class limonoid, has been isolated not only from Azadirachta indica but also from other species within the Meliaceae family, such as Melia azedarach and Azadirachta excelsa. researchgate.netwoodj.org The occurrence of this specific class of compounds across different genera strengthens the chemotaxonomic linkage between them. The shared biosynthetic pathway leading to nimbin (B191973) and its derivatives like Deacetylnimbin is a characteristic feature that helps define and unify members of the Meliaceae. woodj.orgscirp.org The study of specific limonoids, such as phragmalins in Swietenia species, has already shown the potential of these molecules as taxonomically useful markers in Meliaceae. nih.gov Similarly, the distribution pattern of nimbin-class compounds, including Deacetylnimbin, serves as a valuable chemotaxonomic indicator, highlighting evolutionary relationships within the family. researchgate.net

| Species | Common Name | Presence of Deacetylnimbin Confirmed | Reference |

|---|---|---|---|

| Azadirachta indica | Neem | Yes | plantaanalytica.com |

| Azadirachta excelsa | Sentang | Yes | woodj.org |

| Melia azedarach | Chinaberry, Persian Lilac | Yes | researchgate.net |

Influence of Environmental Factors on Deacetylnimbin Profile (Chemophenetics)

The study of how environmental factors influence the chemical profile of a plant is known as chemophenetics. For Azadirachta indica, the concentration of many of its phytochemicals can be affected by a range of environmental and geographic variables. researchgate.net Factors such as climate, soil type, temperature, and light can influence the synthesis and accumulation of secondary metabolites. researchgate.nettropicultura.org The plant is well-adapted to tropical and subtropical climates, with ideal growing temperatures between 21 and 32 °C, but extreme conditions like frost and prolonged cold can induce stress and hinder metabolic processes like photosynthesis. cabidigitallibrary.orgagriculturaljournals.com

Advanced Analytical Methodologies for Deacetylnimbin Research

Quantitative Analysis of Deacetylnimbin in Complex Research Matrices

Quantitative analysis of deacetylnimbin is crucial for understanding its prevalence in natural sources and for standardizing research materials. This process is often complicated by the "matrix effect," where other co-occurring compounds interfere with the analytical signal of the target analyte. chromatographyonline.comresearchgate.net Research matrices for deacetylnimbin are typically extracts from neem seeds, leaves, or oil, which contain a multitude of structurally similar limonoids. biomedpharmajournal.orgniscpr.res.in

High-Performance Liquid Chromatography (HPLC) is a foundational technique for this purpose. Early studies successfully used analytical HPLC to quantify the major triterpenoids in neem oil, reporting a deacetylnimbin concentration of approximately 0.4%. core.ac.uk More recent research has employed HPLC to track the concentration of deacetylnimbin and other key limonoids, such as azadirachtin (B1665905), salannin (B1681390), and nimbin (B191973), during different ripening stages of neem fruits. researchgate.net One study found that the relative percentage of deacetylnimbin in neem kernel extracts peaked in semi-ripe fruits before declining. researchgate.net

To overcome the limitations of traditional HPLC in highly complex samples, more advanced methods like Ultra-High-Performance Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (UHPLC-HRMS), such as a Q-Orbitrap, have been developed. researchgate.net This approach offers superior resolution and mass accuracy, enabling precise identification and quantification of limonoids with minimal sample material, which is a significant advantage when dealing with the vast pool of metabolites in plant tissue extracts. researchgate.net

Table 1: Quantitative Findings of Deacetylnimbin in Neem Oil and Kernels This table is interactive. You can sort and filter the data.

| Matrix | Analytical Method | Reported Concentration/Content | Reference |

|---|---|---|---|

| Neem Oil | Analytical HPLC | 0.4% | core.ac.uk |

| Neem Kernels (unripe) | HPLC | 8.64% of total major limonoids | researchgate.net |

| Neem Kernels (semi-ripe) | HPLC | 22.34% of total major limonoids | researchgate.net |

Impurity Profiling and Characterization in Research Samples

Impurity profiling is the process of detecting, identifying, and quantifying any component of a substance that is not the defined chemical entity. rroij.com In the context of deacetylnimbin research, this involves characterizing other related limonoids and potential degradation products within a sample. Given that deacetylnimbin itself is often found alongside numerous other structurally similar compounds like nimbin, salannin, and azadiradione, these can be considered "impurities" if deacetylnimbin is the target active ingredient. researchgate.netnih.gov

The control and characterization of impurities are critical for ensuring the consistency and safety of materials used in research. rroij.comejpmr.com Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are the most powerful tools for this purpose. rroij.com LC-MS analysis of neem extracts has successfully identified deacetylnimbin among a host of other limonoids. nih.gov

Advanced LC-MS/MS strategies are invaluable for characterizing impurities, especially those that are isomeric, meaning they have the same mass but different structural arrangements. enovatia.com While not yet documented specifically for deacetylnimbin, methods used for other complex molecules, such as peptide APIs, demonstrate the potential of this approach. These strategies involve using specific MS/MS fragmentation patterns to differentiate between isomers that cannot be distinguished by mass alone, a challenge highly relevant to the diverse family of limonoids. enovatia.com Furthermore, deacetylnimbin can be synthesized via the deacetylation of nimbin; in this process, any remaining nimbin or other by-products would be considered impurities requiring characterization. nih.gov

Method Development for Enantiomeric Resolution

Deacetylnimbin is a chiral molecule, meaning it exists as enantiomers—non-superimposable mirror images. nih.gov Enantiomers can have different biological activities, making their separation and individual study essential. The process of separating enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers) is known as enantiomeric or chiral resolution. uni-graz.at

Method development for enantiomeric resolution can occur at both the synthetic and analytical stages.

Synthetic Resolution: In the total synthesis of related limonoid structures, chiral resolution is a key step. For instance, a method involving Corey-Bakshi-Shibata (CBS) reduction has been used to resolve a chiral intermediate, yielding an allylic alcohol with a high enantiomeric excess (92% ee). chemrxiv.org This enantiomerically enriched compound serves as a building block for the asymmetric synthesis of molecules in the deacetylnimbin family. chemrxiv.org

Analytical Resolution: For separating and quantifying the enantiomers of a final compound, analytical techniques are employed. Kinetic resolution, where an enzyme or chiral catalyst reacts faster with one enantiomer than the other, is a common principle. uni-graz.at The enantioselectivity of this process is measured by the enantiomeric ratio (E). uni-graz.at Analytically, this is often achieved using chiral chromatography, such as HPLC or Capillary Electrophoresis (CE), with a chiral stationary phase or a chiral additive in the mobile phase. uni-graz.atresearchgate.net These methods rely on the differential interaction of each enantiomer with the chiral selector, causing them to separate and be detected individually. researchgate.net

Application of Advanced Chromatography-Mass Spectrometry Techniques (e.g., LC-MS-IRIS)

The complexity of the limonoid family demands the most advanced analytical technologies for unambiguous identification. Modern hyphenated chromatography-mass spectrometry techniques are indispensable tools in deacetylnimbin research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique used for the structural elucidation of compounds in complex mixtures. podhikaiscientific.comnumberanalytics.com It has been effectively used to analyze neem oil formulations, where different ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) were compared. nih.gov The study concluded that ESI was superior for identifying a broader range of limonoids, including deacetylnimbin. nih.gov The MS/MS capability provides fragmentation data that acts as a molecular fingerprint, confirming the identity of the compound. podhikaiscientific.com

Further advancements include the use of High-Resolution Mass Spectrometry (HRMS), such as Orbitrap-based systems, which provide exceptional mass accuracy. researchgate.net This allows for the determination of elemental compositions, greatly enhancing confidence in compound identification, especially when differentiating between compounds with very similar masses. researchgate.net

A cutting-edge technique that holds significant promise for deacetylnimbin research is the coupling of Liquid Chromatography-Mass Spectrometry with Ion Mobility Spectrometry (LC-MS-IMS), sometimes referred to as LC-MS-IRIS (Ion-mobility Spectrometry Resolved Isobaric Separation). Ion mobility adds another dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled chamber. organomation.com This is particularly valuable for separating isomers—compounds with the same mass-to-charge ratio that cannot be distinguished by a mass spectrometer alone. organomation.com Given the large number of isomeric and isobaric limonoids present in neem extracts, the application of LC-MS-IMS could provide unprecedented resolution, enabling researchers to separate and characterize deacetylnimbin with much greater certainty from its closely related structural analogues.

Future Directions in Deacetylnimbin Academic Research

Elucidation of Unexplored Biosynthetic Enzyme Functions

The biosynthesis of complex terpenoids like deacetylnimbin in A. indica is a sophisticated process involving numerous enzymatic steps. While the general terpenoid backbone pathway is understood, the specific enzymes that catalyze the intricate cyclization, oxidation, and rearrangement reactions to form the C-seco limonoid scaffold of deacetylnimbin remain largely uncharacterized.

Recent advances in genomics and transcriptomics of A. indica have begun to shed light on this complex pathway. frontiersin.org Studies have identified candidate genes for enzymes such as terpene synthases (TPS), squalene (B77637) synthase (FDFT1), and squalene epoxidase (SQLE), which are crucial for the initial stages of terpenoid production. frontiersin.org The biosynthesis of related limonoids is thought to proceed from the precursor tirucalla-7,24-dien-3β-ol. researchgate.net However, the specific cytochrome P450 monooxygenases, reductases, and transferases that modify this precursor through a series of oxidative and rearrangement steps to yield deacetylnimbin are yet to be functionally validated. Future research must focus on the heterologous expression and functional characterization of these candidate enzymes to fully map the biosynthetic grid. Understanding these enzymatic functions is critical not only for fundamental knowledge but also for enabling metabolic engineering strategies to enhance the production of deacetylnimbin or create novel analogues in microbial or plant-based systems. researchgate.netrsc.org

Table 1: Key Enzyme Classes in Limonoid Biosynthesis and Areas for Future Investigation

| Enzyme Class | General Function | Unexplored Areas for Deacetylnimbin |

| Terpene Synthases (TPS) | Cyclization of acyclic precursors (e.g., farnesyl diphosphate) to form terpene scaffolds. frontiersin.org | Identification of the specific synthase that produces the initial triterpenoid (B12794562) skeleton leading to deacetylnimbin. |

| Cytochrome P450s | Catalyze a wide range of oxidative reactions, including hydroxylations and epoxidations, crucial for modifying the terpenoid core. rsc.org | Functional characterization of the specific P450s responsible for the unique oxidative patterns and ring-opening that define the C-seco structure of deacetylnimbin. |

| Reductases | Catalyze reduction reactions, often working in concert with P450s. | Determining the specific reductases involved in modifying the deacetylnimbin precursor and their stereochemical control. |

| Transferases | Mediate the addition of functional groups (e.g., acetyl, methyl) to the limonoid scaffold. | Identifying the specific acetyltransferases or other transferases whose absence or different activity distinguishes deacetylnimbin from related compounds like nimbin (B191973). |

Discovery and Validation of Novel Molecular Targets

Deacetylnimbin has been reported to possess a spectrum of biological activities, including anticancer, anti-inflammatory, and insecticidal effects. plantaanalytica.comcymitquimica.com However, compared to its more studied counterparts like nimbolide (B1678885) and azadirachtin (B1665905), the precise molecular targets of deacetylnimbin are less understood. Initial studies have shown its cytotoxicity against various cancer cell lines, but the underlying mechanisms require deeper investigation. researchgate.netresearchgate.net

Future research should aim to identify and validate the specific proteins and signaling pathways that deacetylnimbin modulates. For instance, while nimbidin (B1172316) is known to suppress macrophage and neutrophil functions by inhibiting inducible nitric oxide synthase (iNOS) and degranulation, the specific effects of deacetylnimbin on these inflammatory pathways are not well defined. researchgate.netamegroups.org Similarly, in the context of cancer, studies on related limonoids have implicated pathways like PI3K/Akt and transcription factors such as NF-κB. nih.govresearchgate.net Investigating whether deacetylnimbin interacts with these or other oncogenic pathways is a crucial next step.

In the realm of insecticidal action, molecular docking studies suggest that deacetylnimbin can effectively bind to the ecdysone (B1671078) receptor (EcR) in certain lepidopteran pests, potentially disrupting their molting and development. semanticscholar.org This presents a promising avenue for validation through in-vitro binding assays and in-vivo functional studies. Furthermore, deacetylnimbin has been shown to interfere with the early sporogony stages of the malaria parasite Plasmodium berghei, suggesting a potential role in blocking parasite transmission. nih.gov The molecular target within the parasite responsible for this effect is a novel and important area for discovery.

Table 2: Potential and Investigated Molecular Targets of Deacetylnimbin

| Biological Activity | Potential/Investigated Molecular Target(s) | Research Direction |

| Anti-inflammatory | Pro-inflammatory cytokines (e.g., IL-1, TNF-α), Cyclooxygenase (COX) enzymes. jddtonline.info | Validate inhibition of specific cytokines and enzymes; investigate effects on inflammatory signaling pathways like NF-κB. researchgate.netjddtonline.info |

| Anticancer | Bcl-2 family proteins, PI3K/Akt pathway, MAPKs (ERK, p38). nih.govworldneemorganisation.org | Screen for binding affinity to key apoptosis and proliferation proteins; determine effects on cell cycle and survival signaling in specific cancer types. |

| Insecticidal | Ecdysone Receptor (EcR). semanticscholar.org | Confirm binding and functional inhibition of EcR; investigate other potential neurological or metabolic targets in insects. |

| Antiplasmodial | Parasite-specific proteins involved in sporogony. nih.gov | Identify the specific molecular target in Plasmodium responsible for inhibiting its development in the mosquito vector. |

Advanced Synthetic Methodologies for Deacetylnimbin-Based Scaffolds

The complex, highly oxygenated, and stereochemically rich structure of deacetylnimbin presents a significant challenge for chemical synthesis. While total synthesis of related limonoids like nimbolide has recently been achieved, these routes are often lengthy and low-yielding. chemrxiv.org A key area for future research is the development of more efficient and modular synthetic strategies that can not only produce deacetylnimbin but also facilitate the creation of diverse structural analogues for structure-activity relationship (SAR) studies.

Recent breakthroughs have demonstrated that deacetylnimbin can be accessed via the semi-synthesis from the more abundant nimbolide through methods like acid hydrolysis or treatment with sodium methoxide (B1231860). researchgate.netnih.gov More advanced, convergent synthetic routes are now being designed based on a pharmacophore-directed, late-stage coupling strategy. chemrxiv.orgnih.gov These methods involve synthesizing key fragments of the molecule separately and then joining them, which allows for greater flexibility in creating derivatives. nih.gov

Future synthetic efforts should focus on leveraging modern catalytic methods, such as C-H activation, photoredox catalysis, and flow chemistry, to streamline the construction of the complex limonoid core. symeres.com The development of stereoselective reactions to control the multiple chiral centers is paramount. kagoshima-u.ac.jp Such advanced methodologies would enable the systematic modification of the deacetylnimbin scaffold—for example, by altering the furan (B31954) ring, modifying the lactone, or changing the substitution pattern on the polycyclic framework—to optimize biological activity and explore new therapeutic applications. nih.gov

Comprehensive Ecological Role Investigations and Allelochemical Interactions

In its natural environment, deacetylnimbin functions as a key component of the neem tree's chemical defense system. medchemexpress.com It is an allelochemical, a secondary metabolite that influences the growth, survival, and reproduction of other organisms. ppjonline.org Its roles as an insect antifeedant, growth regulator, and nematicide are well-documented. medchemexpress.comtropicultura.org Deacetylnimbin contributes to the broad-spectrum pesticidal properties of neem extracts, protecting the plant from a wide range of phytophagous insects and soil-borne nematodes. mdpi.comfrontiersin.org